1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl-
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Overview
Description
1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl- is a chemical compound with the molecular formula C7H14O3. It is also known by other names such as 5-ethyl-1,3-dioxane-5-methanol and formaldehyde mono (1,1,1-trimethylolpropane) acetal . This compound is characterized by its unique structure, which includes a dioxane ring with various functional groups attached, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl- typically involves the reaction of formaldehyde with 1,1,1-trimethylolpropane under acidic conditions to form the acetal . The reaction conditions often include a temperature range of 104-105°C under reduced pressure (5 mmHg) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.
Scientific Research Applications
1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify other molecules, potentially altering their biological activity .
Comparison with Similar Compounds
1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl- can be compared with similar compounds such as:
1,3-Dioxane-2-ethanol: Lacks the ethyl and hydroxymethyl groups, making it less versatile in chemical reactions.
5-Ethyl-1,3-dioxane-5-methanol: Similar structure but may have different reactivity due to the absence of beta,beta-dimethyl groups.
Formaldehyde mono (1,1,1-trimethylolpropane) acetal: Another name for the same compound, highlighting its formation from formaldehyde and trimethylolpropane.
The uniqueness of 1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl- lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields.
Properties
CAS No. |
59802-10-7 |
---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-[5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-yl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H22O4/c1-4-11(6-13)7-14-9(15-8-11)10(2,3)5-12/h9,12-13H,4-8H2,1-3H3 |
InChI Key |
HXEWWQYSYQOUSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)C(C)(C)CO)CO |
Origin of Product |
United States |
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